molecular formula C9H7IN2O2 B1316548 Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 460087-82-5

Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B1316548
CAS No.: 460087-82-5
M. Wt: 302.07 g/mol
InChI Key: BOMNUWULLKLFNL-UHFFFAOYSA-N
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Description

Structural Elucidation of Methyl 3-Iodoimidazo[1,2-a]pyridine-6-carboxylate

IUPAC Nomenclature and Molecular Formula Analysis

This compound is systematically named to reflect its bicyclic heterocyclic framework and substituents. The parent structure, imidazo[1,2-a]pyridine, consists of a pyridine ring fused to an imidazole ring at the 1,2-positions. The numbering begins with the pyridine nitrogen as position 1, followed by the imidazole nitrogen as position 2, with the remaining positions assigned sequentially.

The substituents are located at positions 3 and 6:

  • 3-Iodo : A halogen atom (iodine) is attached to the imidazole ring at position 3.
  • 6-Carboxylate Methyl Ester : A methoxycarbonyl group (-O-CO-OCH₃) is bonded to the pyridine ring at position 6.

The molecular formula C₉H₇IN₂O₂ corresponds to a molecular weight of 302.07 g/mol , as confirmed by mass spectrometry and elemental analysis. The iodine atom contributes significantly to the compound’s mass, while the methyl ester enhances solubility in organic solvents.

Property Value/Description Source
IUPAC Name This compound
Molecular Formula C₉H₇IN₂O₂
Molecular Weight 302.07 g/mol
CAS Number 460087-82-5
Positional Isomerism

The 3-iodo substitution distinguishes this compound from positional isomers such as methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 76849603). The iodine’s placement at position 3 introduces unique electronic and steric effects compared to isomers with iodine at positions 6 or 8.

Crystallographic Characterization and X-ray Diffraction Studies

While direct X-ray crystallography data for this compound are not publicly available, related imidazo[1,2-a]pyridine derivatives provide insights into its likely structural features.

Key Structural Features
  • Planar Heterocyclic Core : The imidazo[1,2-a]pyridine ring system is typically planar due to conjugation between the pyridine and imidazole rings. Bond lengths for C–N and C–C bonds range between 1.34–1.38 Å , consistent with aromatic systems.
  • Dihedral Angles : The angle between the pyridine and imidazole rings is minimal (e.g., 2.90–4.91° in analogous compounds), indicating a near-coplanar arrangement.
  • Substituent Orientation :
    • The methyl ester at position 6 likely adopts a trans-configuration relative to the pyridine ring, minimizing steric hindrance.
    • The iodine atom at position 3 projects outward, creating a sterically demanding environment that may influence reactivity.
Crystal Packing Interactions

In related derivatives, intermolecular interactions include:

  • C–H···π Interactions : Stabilized by aromatic protons interacting with electron-rich π-systems.
  • Hydrogen Bonding : Possible between the ester carbonyl oxygen and adjacent hydrogen donors (e.g., NH groups in other compounds).

Electronic Structure and Resonance Stabilization Mechanisms

The electronic properties of this compound are governed by the interplay between the iodine substituent and the heterocyclic framework.

Electron-Withdrawing Effects of Iodine

Iodine at position 3 acts as a strong electron-withdrawing group (EWG) due to its electronegativity and inductive effects. This deactivates the imidazole ring, reducing electron density at adjacent positions. However, iodine’s lone pairs can participate in resonance, partially offsetting this effect.

Resonance Stabilization in the Imidazo[1,2-a]pyridine Ring

The conjugated π-system allows delocalization of electrons across the bicyclic structure:

  • Imidazole Ring : Resonance between N–C and C–N bonds stabilizes the ring.
  • Pyridine Ring : Electron-withdrawing effects from the methyl ester at position 6 further polarize the ring, enhancing electrophilicity at specific sites.
Comparative Reactivity
Substituent Position Electronic Effect Impact on Reactivity
Iodine 3 Strong EWG Facilitates cross-coupling (e.g., Suzuki-Miyaura)
Methyl Ester 6 Mild EWG via carbonyl Stabilizes intermediates in nucleophilic reactions

Comparative Analysis with Related Imidazo[1,2-a]pyridine Derivatives

Structural and Electronic Contrasts
Compound Position of Iodine Molecular Formula Key Differences from Target Compound
Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate 6 C₉H₇IN₂O₂ Iodine at pyridine ring vs. imidazole ring; altered regioselectivity in reactions
Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate 3 C₁₁H₁₁IN₂O₂ Additional methyl group at position 7; increased steric bulk
8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester 8 C₉H₇IN₂O₂ Iodine at pyridine ring position 8; distinct packing interactions
Reactivity Trends
  • Cross-Coupling Reactions : The 3-iodo position is more reactive than the 6- or 8-iodo positions due to proximity to the electron-deficient imidazole ring, enabling efficient Suzuki-Miyaura couplings.
  • Nucleophilic Substitution : The methyl ester at position 6 may undergo hydrolysis under acidic/basic conditions, forming the corresponding carboxylic acid.

Properties

IUPAC Name

methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMNUWULLKLFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC=C2I)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585921
Record name Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460087-82-5
Record name Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-IODOIMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLATE
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Preparation Methods

Synthesis of Methyl Imidazo[1,2-a]pyridine-6-carboxylate Core

The core structure, methyl imidazo[1,2-a]pyridine-6-carboxylate, can be synthesized by esterification of imidazo[1,2-a]pyridine-6-carboxylic acid. A typical method involves:

  • Reacting imidazo[1,2-a]pyridine-6-carboxylic acid with methyl iodide in the presence of a base such as cesium carbonate in N,N-dimethylformamide (DMF).
  • The reaction is carried out at ambient temperature overnight.
  • Workup includes extraction with ethyl acetate, washing with saturated sodium bicarbonate and 1N HCl, drying over magnesium sulfate, and evaporation to yield the methyl ester with a reported yield of approximately 39%.
Parameter Details
Starting material Imidazo[1,2-a]pyridine-6-carboxylic acid
Reagents Methyl iodide, cesium carbonate
Solvent N,N-dimethylformamide (DMF)
Temperature Ambient
Reaction time Overnight
Workup Extraction, washing, drying, evaporation
Yield ~39%

Iodination at the 3-Position

The iodination step is critical and typically involves electrophilic substitution on the imidazo[1,2-a]pyridine ring. The common approach includes:

  • Starting from the methyl imidazo[1,2-a]pyridine-6-carboxylate or related derivatives.
  • Using iodine or iodine-containing reagents under controlled conditions to selectively introduce iodine at the 3-position.
  • The reaction may be facilitated by catalysts or specific solvents to improve regioselectivity and yield.

One reported method involves:

  • Treating the imidazo[1,2-a]pyridine derivative with iodine in the presence of a catalyst such as 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid under ultrasound irradiation.
  • This method allows milder reaction conditions, shorter reaction times, and improved yields compared to traditional high-temperature methods.
Parameter Details
Starting material Methyl imidazo[1,2-a]pyridine-6-carboxylate or precursor
Iodinating agent Iodine (I2)
Catalyst Ionic liquid [BMIM]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate)
Reaction conditions Ultrasound irradiation, ~35°C, 2.5 hours
Post-treatment Aqueous base treatment
Yield Improved yields over traditional methods

This ultrasound-assisted iodination method represents an advancement in the synthesis of iodinated imidazo[1,2-a]pyridines, offering operational simplicity and environmental benefits.

Alternative Synthetic Routes and Modifications

Other synthetic routes reported in the literature include:

  • Cyclization reactions starting from 2-aminopyridines and α-haloketones or aldehydes to form the imidazo[1,2-a]pyridine core, followed by iodination and esterification steps.
  • Suzuki–Miyaura cross-coupling reactions to introduce various substituents on the imidazo[1,2-a]pyridine ring, which can be adapted to install the iodine substituent at the 3-position before or after esterification.
  • One-pot synthesis methods using acetophenone and 2-aminopyridine in the presence of iodine and ionic liquids under ultrasound irradiation, which streamline the process and improve yields.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield/Notes
Esterification with methyl iodide and cesium carbonate in DMF Imidazo[1,2-a]pyridine-6-carboxylic acid, methyl iodide, Cs2CO3, DMF, ambient, overnight Straightforward esterification ~39% yield
Electrophilic iodination with iodine and ionic liquid under ultrasound Iodine, [BMIM]BF4, ultrasound, 35°C, 2.5 h Mild conditions, improved yield Higher yield than traditional
Cyclization of 2-aminopyridine and acetophenone with iodine catalysis 2-Aminopyridine, acetophenone, iodine, ultrasound, ionic liquid catalyst One-pot, shorter reaction time Moderate to good yields
Suzuki–Miyaura cross-coupling followed by cyclization and esterification Boronic esters, halogenated intermediates, Pd catalyst, methyl bromopyruvate Versatile for diverse derivatives Multi-step, good yields

Research Findings and Optimization Notes

  • The choice of base and solvent critically affects the esterification yield; cesium carbonate in DMF is effective for methyl ester formation.
  • Ultrasound-assisted iodination with ionic liquids reduces reaction time and temperature, enhancing selectivity and yield compared to conventional heating methods.
  • One-pot methods combining cyclization and iodination steps reduce purification steps and improve overall efficiency.
  • The iodine substituent at the 3-position is key for biological activity, so regioselective iodination methods are preferred to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azidoimidazo[1,2-a]pyridine-6-carboxylate .

Scientific Research Applications

Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in various scientific fields, particularly in medicinal chemistry, biological research, and material science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases. Its derivatives have shown potential as dual inhibitors of key signaling pathways involved in tumor growth.

Case Study: Dual Inhibition of the PI3K/Akt/mTOR Pathway

A recent study highlighted its role in developing dual inhibitors that target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The synthesized compounds demonstrated excellent kinase selectivity and cellular growth inhibition, indicating their potential as therapeutic agents for cancer treatment .

Biological Research

The compound is utilized to investigate biological pathways and mechanisms underlying various diseases. Its derivatives are employed in studies aimed at understanding molecular interactions and cellular responses.

Example: Mechanistic Studies

Research has shown that derivatives of this compound can effectively inhibit specific biological pathways, aiding researchers in elucidating disease mechanisms at the molecular level .

Material Science

In material science, this compound is explored for its ability to enhance the properties of new materials. Its incorporation into polymer matrices can improve conductivity and stability, which are essential for developing advanced electronic devices.

Agrochemicals

The compound has applications in formulating agrochemicals. It contributes to developing more effective pesticides and herbicides, thereby improving agricultural productivity.

Diagnostic Tools

Research is ongoing to explore the use of this compound in diagnostic assays. Its derivatives are being investigated for their ability to detect specific biomolecules, potentially leading to earlier disease diagnosis .

Table 1: Synthesis Methods and Yields

Synthesis MethodYield (%)Reference
Ultrasound-assisted iodination80
Microwave-assisted reactionsGood yields (varies)
Palladium-catalyzed reactionsVaried

Table 2: Applications Overview

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for drugs targeting cancer and infectious diseases
Biological ResearchInvestigating disease mechanisms at a molecular level
Material ScienceEnhancing properties of materials for electronic applications
AgrochemicalsDevelopment of effective pesticides and herbicides
Diagnostic ToolsTools for biomolecule detection aiding early disease diagnosis

Mechanism of Action

The mechanism of action of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogenated Derivatives

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate
  • Molecular Weight : 255.07 g/mol (vs. 302.07 for the iodo analog) .
  • Hazards : Classified as harmful by inhalation, skin contact, and ingestion, highlighting differences in toxicity profiles compared to the iodo derivative .
  • Reactivity : Bromine, being smaller and less polarizable than iodine, may exhibit slower reaction kinetics in metal-catalyzed couplings .
Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate Derivatives
  • Structural Impact: The bulky 3-chlorophenylmethyl group may sterically hinder interactions with target proteins compared to the smaller iodine atom .

Positional Isomerism and Substituent Placement

Methyl 3-Iodoimidazo[1,2-a]pyridine-7-carboxylate
  • Molecular Formula : C₉H₇IN₂O₂ (same as the 6-carboxylate isomer) .
  • Key Difference: The ester group at position 7 (vs.
Methyl 2-Phenylimidazo[1,2-a]pyridine-6-carboxylate
  • Synthesis : Synthesized in 55% yield via I₂/TBHP-promoted cyclization, contrasting with the iodo derivative’s preparation methods .
  • Physical Properties : Melting point = 174–175°C; the phenyl group at position 2 introduces steric effects absent in the 3-iodo compound .

Functional Group Modifications

Methyl 6-Aminoimidazo[1,2-a]pyridine-3-carboxylate
  • Molecular Weight: 191.19 g/mol (lighter due to the amino group replacing iodine) .
  • Solubility: The electron-donating amino group likely improves aqueous solubility compared to the hydrophobic iodo substituent .
Fluorinated Derivatives (e.g., Trifluoromethyl/Trifluoromethoxy Substituents)
  • Example: 7-(Trifluoromethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxylate
    • Electronic Effects : The electron-withdrawing trifluoromethyl group enhances metabolic stability compared to iodine .
    • Yield : Synthesized in 65% yield, higher than some iodinated analogs .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Biological Notes Reference
Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate Iodo (3), COOMe (6) 302.07 Building block for drug discovery
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate Bromo (3), COOMe (6) 255.07 Higher toxicity; slower reactivity
Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate Phenyl (2), COOMe (6) 253.10 MP = 174–175°C; 55% yield
Methyl 3-[(3-chlorophenyl)methyl]...-6-carboxylate Chlorophenylmethyl (3) N/A Antifungal docking: -9.6 kcal/mol
Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate Iodo (3), COOMe (7) 302.07 Positional isomer; altered dipole

Table 2: Commercial Availability and Purity

Compound Name Purity Supplier/Reference
This compound 95–97% Combi-Blocks, CymitQuimica
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate 95% Biopharmacule
Methyl 2-(3-chloro-4-fluorophenyl)...-6-carboxylate N/A LEAP CHEM CO., LTD.

Biological Activity

Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in drug development.

Structural Characteristics

This compound has the molecular formula C9H7IN2OC_9H_7IN_2O and a molecular weight of approximately 302.07 g/mol. Its structure includes a fused imidazo-pyridine framework with an iodine atom at the 3-position, which enhances its reactivity and biological profile compared to related compounds. The melting point of this compound ranges from 188 to 191 °C, indicating its solid-state stability under standard conditions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Compounds within the imidazo-pyridine class are often associated with the inhibition of bacterial growth, potentially through interference with cellular processes or enzyme functions .

Anticancer Activity

A significant area of interest is the compound's cytotoxic effects against cancer cell lines. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit protein geranylgeranylation, a process critical for cancer cell viability. In a cytotoxicity assay using the HeLa cervical carcinoma cell line, several analogs demonstrated IC50 values below 150 μM, indicating strong anticancer potential .

Table 1: Cytotoxicity Data for this compound Derivatives

CompoundIC50 (μM)Activity
1a<150Highly cytotoxic
1d<150Highly cytotoxic
1l<150Highly cytotoxic
Other analogs386 - 735Moderate cytotoxicity

The mechanism by which this compound exerts its biological effects is thought to involve interactions with various enzymes and receptors. Preliminary studies suggest that it may bind to specific kinases and modulate their activity, influencing cellular signaling pathways crucial for proliferation and survival . Techniques such as surface plasmon resonance have been proposed for further investigation into these interactions.

Case Studies

In one notable study, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives to evaluate their activity against Rab geranylgeranyl transferase (RGGT), an enzyme implicated in cancer progression. The study revealed that modifications at the C6 position significantly impacted the compounds' inhibitory effects on RGGT activity . The most active compounds disrupted Rab11A prenylation in HeLa cells, suggesting a targeted approach for anticancer drug development.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry. Its unique structure allows for the development of novel pharmaceuticals targeting various diseases, particularly those involving microbial infections and cancers. Additionally, it can be utilized as a biochemical tool in proteomics research to study protein interactions and functions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate

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